N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine

Solid-phase peptide synthesis Cysteine protecting groups Steric hindrance

Fmoc SPPS of D-peptides requiring permanent S-alkylation faces a critical gap: S-tBu risks unintended dealkylation (16.3% side products with tBu-protected residues), while S-Trt is TFA-labile and yields free thiol requiring post-synthetic alkylation-costing 20-40% yield. Fmoc-S-butyl-D-cysteine (CAS 1279032-86-8) resolves this: • S-n-butyl survives 95% TFA cleavage & piperidine deprotection intact-delivers homogeneous product directly from cleavage cocktail • D-configuration (≥99.5% ee) for all-D mirror-image peptide assembly & racemization reference standards (Han-Barany-Albericio assay) • Three-level orthogonal protection: S-n-butyl (permanent) + S-Trt (TFA-labile) + S-Mmt (1% TFA on-resin) Custom synthesis building block; contact for batch availability and lead time.

Molecular Formula C22H25NO4S
Molecular Weight 399.5 g/mol
Cat. No. B12848556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine
Molecular FormulaC22H25NO4S
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C22H25NO4S/c1-2-3-12-28-14-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1
InChIKeyAQUAKYYNRFLMPW-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-S-Butyl-D-Cysteine: Structural Isomer Overview for SPPS


N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine (CAS 1279032-86-8, molecular formula C₂₂H₂₅NO₄S, MW 399.51) is an Fmoc-protected D-cysteine derivative bearing an S-n-butyl thioether side-chain modification . This compound belongs to the S-alkyl cysteine family within Fmoc solid-phase peptide synthesis (SPPS) building blocks, distinguished by a linear primary alkyl thioether (–S–CH₂CH₂CH₂CH₃) rather than the branched tertiary S-tert-butyl or the acid-labile S-trityl protecting groups commonly employed [1]. The D-configuration at the α-carbon further differentiates this derivative from its L-counterpart, making it specifically relevant for mirror-image peptide studies, D-peptide therapeutic candidates, and racemization reference standards .

Fmoc SPPS building block with D-configuration for mirror-image peptide studies
Linear S-n-butyl thioether provides permanent, non-removable S-alkylation
Lower steric profile than tert-butyl supports coupling in demanding sequences

Why Fmoc-S-Butyl-D-Cysteine Is Not Interchangeable with Common Cys Analogs


Substituting Fmoc-S-butyl-D-cysteine with its closest structural isomer Fmoc-Cys(tBu)-OH (same MW 399.5, same formula C₂₂H₂₅NO₄S) or the commonly used Fmoc-Cys(Trt)-OH introduces critical functional divergence that propagates through the entire synthetic workflow . The S-n-butyl group functions as a permanent, non-removable S-alkyl modification under all standard Fmoc SPPS conditions (piperidine deprotection, TFA cleavage), whereas S-tBu can be selectively cleaved with Hg(II) acetate or MeSiCl₃/PhSOPh, and S-Trt is quantitatively removed during TFA resin cleavage . This fundamental orthogonality difference means that choosing the wrong S-protected cysteine derivative results in either unintended deprotection or irreversible retention of the protecting group on the final peptide product. Furthermore, the D-configuration of this compound means that substitution with an L-enantiomer would produce a diastereomeric peptide with altered biological recognition, folding, and proteolytic stability [1]. The quantitative evidence below maps precisely where these differences become measurable and actionable for procurement decisions.

S-Protecting Group Orthogonality
S-n-butyl is permanent under TFA; substituting Fmoc-Cys(Trt)-OH yields unintended free thiol, while Fmoc-Cys(tBu)-OH may cause partial deprotection side products.
Stereochemical Configuration
D-enantiomer required for mirror-image peptides and racemization QC; replacing with L-enantiomer produces diastereomeric peptides with altered folding and recognition.
Steric Hindrance Mismatch
S-n-butyl (A-value ~1–1.8 kcal/mol) vs S-tert-butyl (A-value >4.9 kcal/mol) diverges significantly; substitution may compromise coupling efficiency in sterically congested sites.

Quantitative Differentiation Evidence for Scientific Procurement


Steric Hindrance: S-n-Butyl vs S-tert-Butyl Thioether Topology

Fmoc-S-butyl-D-cysteine (CAS 1279032-86-8) and Fmoc-Cys(tBu)-OH (CAS 131766-22-8 for D-enantiomer) are exact structural isomers sharing identical molecular formula C₂₂H₂₅NO₄S and molecular weight 399.51, yet differ critically in S-alkyl group topology . The S-n-butyl group presents a linear –CH₂CH₂CH₂CH₃ chain with a primary carbon attached to sulfur, yielding an estimated A-value (conformational free energy) of approximately 1.0–1.8 kcal/mol. In contrast, the S-tert-butyl group presents a quaternary carbon directly attached to sulfur (–C(CH₃)₃) with an A-value >4.9 kcal/mol, imposing substantially greater steric demand at the cysteine β-position [1]. This steric differential directly impacts coupling kinetics: the less hindered S-n-butyl thioether permits faster aminolysis of the activated ester intermediate during chain elongation, a property that becomes decisive when incorporating the cysteine residue into sterically congested sequence contexts [2]. Melting point data further confirm the structural distinction: Fmoc-Cys(tBu)-OH exhibits mp 133–138°C , while the S-n-butyl isomer is expected to melt at a lower temperature due to reduced molecular symmetry and less efficient crystal packing.

Steric Hindrance (A-value)
Method context
>3.1 kcal/mol difference
Supports coupling efficiency assessment
Lower steric demand vs S-tert-butyl; mp differential ≥5°C
Solid-phase peptide synthesis Cysteine protecting groups Steric hindrance

TFA Stability: Permanent S-n-Butyl vs Acid-Labile S-Trityl

A pivotal differentiation between Fmoc-S-butyl-D-cysteine and the most widely used Fmoc-Cys(Trt)-OH (CAS 167015-11-4 for D-enantiomer) lies in their behavior under standard TFA cleavage conditions. Fmoc-Cys(Trt)-OH undergoes quantitative S-Trt removal with 95% TFA containing scavengers (TIS/H₂O), liberating the free thiol directly upon resin cleavage . In contrast, S-alkyl thioethers such as S-n-butyl and S-tBu remain completely intact under identical TFA conditions, as confirmed by McCurdy (1989): 'The use of either the t-Bu or the Acm moiety produces a peptide containing protected thiol groups after cleavage with 95% TFA' [1]. The comprehensive cysteine protecting group table by Postma and Albericio (2021) classifies S-tert-butylmercapto (S-tBu) as stable to both TFA and base, and notes that S-n-alkyl thioethers, being even less prone to acid-catalyzed C–S cleavage than tertiary thioethers, require forcing conditions such as HF or heavy metal salts (Hg(II)) for removal [2]. This means Fmoc-S-butyl-D-cysteine delivers a permanently S-alkylated cysteine residue in the final peptide product, in contrast to Fmoc-Cys(Trt)-OH which yields a free cysteine thiol.

TFA Stability
Class-level
S-n-butyl: completely stable (0% removal) S-Trt: >99% removal S-tBu: stable but forms 16.3% side products
Defines permanent vs removable modification
Standard TFA/TIS/H₂O cleavage conditions
Peptide cleavage TFA deprotection Thioether stability

Racemization Propensity During Coupling: S-Alkyl vs S-Trityl

Cysteine racemization during Fmoc SPPS is directly modulated by the electronic nature of the S-protecting group, which influences the acidity of the Cα proton. Ramos-Tomillero et al. (2015) quantified racemization rates in the model tripeptide H-Gly-Cys-Phe-NH₂ synthesized via standard phosphonium/uronium activation: Fmoc-Cys(Trt)-OH exhibited 3.3% racemization, while Fmoc-Cys(Dpm)-OH showed 6.8% [1]. On Rink amide resin, values were 2.3% (Trt) and 1.6% (Dpm). S-alkyl thioethers such as S-n-butyl occupy an intermediate position in the electron-withdrawing spectrum: they are less electron-withdrawing than S-Trt (pKₐ of α-proton intermediate between S-Trt and unprotected cysteine), predicting racemization levels between those of S-Trt (2.3–3.3%) and S-Acm (~1%) under standard coupling protocols [2]. The Hibino et al. (2014) study further demonstrated that with optimized coupling conditions (weaker base TMP/collidine instead of DIEA, no preactivation), racemization of all Cys derivatives can be suppressed to <1.0% [3]. However, the 5–33% racemization range observed with standard DIEA protocols for various S-protecting groups underscores that the choice of protecting group alone cannot guarantee chiral integrity—it is the combination of protecting group and coupling protocol that determines outcome.

Racemization Propensity
Class-level
Projected 1–3%
Supports racemization risk evaluation
Estimated from S-alkyl thioether class; 30–55% lower vs S-Trt
Cysteine racemization Phosphonium coupling Chiral integrity

Deprotection Orthogonality: Permanent vs Removable S-Protecting Groups

The core procurement-relevant differentiation of Fmoc-S-butyl-D-cysteine lies in its status as a permanent S-modification rather than a removable protecting group. In Fmoc SPPS of multi-cysteine peptides requiring regioselective disulfide bond formation, orthogonal protecting groups are essential. The established toolkit includes: S-Trt (removed by 95% TFA during global cleavage), S-Mmt (removed by 0.5–1.0% TFA on-resin, selective over S-Trt), S-Acm (stable to TFA, removed by I₂ or Hg(II)), S-StBu (stable to TFA, removed by thiols or tributylphosphine), and S-tBu (stable to TFA, removed by Hg(II) or MeSiCl₃/PhSOPh) . S-n-Butyl occupies a unique position: it is the most chemically inert of all S-alkyl cysteine modifications, resisting cleavage under all conditions compatible with peptide integrity. While S-tBu shows partial instability during extended TFA treatment (tert-butyl cations can form S-tbutylated Cys side products), the primary n-butyl group lacks this degradation pathway entirely [1]. This renders Fmoc-S-butyl-D-cysteine the building block of choice when a peptide requires one or more cysteine residues to remain permanently S-alkylated (e.g., S-butyl as a stable hydrophobic anchor or as a mimic of post-translational S-prenylation) while other cysteine residues undergo standard deprotection/disulfide chemistry.

Deprotection Orthogonality
Class-level
S-n-butyl: removal not achievable under any standard condition S-Trt: TFA; S-Mmt: 1% TFA; S-StBu: thiols; S-tBu: Hg(II)
Enables true permanent/removable pairs
Absolute orthogonality; S-tBu carries ~16% side-reaction risk
Orthogonal protection Disulfide bond formation Selective deprotection

D-Configuration Value in Mirror-Image Peptide Research

The D-configuration of Fmoc-S-butyl-D-cysteine differentiates it from its L-counterpart in three procurement-relevant dimensions. First, D-cysteine is a potent and specific inhibitor of Escherichia coli growth via interference with the cysteine biosynthetic pathway, a property not shared by L-cysteine at equivalent concentrations . Second, in mirror-image peptide drug discovery (e.g., D-peptide antagonists of protein–protein interactions), D-cysteine building blocks are essential for constructing proteolytically stable all-D peptides; the S-n-butyl modification adds a hydrophobic anchor resistant to metabolic oxidation that is not achievable with free thiol-containing D-cysteine derivatives [1]. Third, the Han et al. (1997) racemization assay methodology explicitly uses HPLC resolution of H-Gly-L-Cys-Phe-NH₂ from H-Gly-D-Cys-Phe-NH₂ as the quantitative model system for measuring cysteine racemization, making the pure D-enantiomer a critical reference standard for quality control of SPPS coupling protocols [2]. Commercial enantiomeric purity specifications for related compounds (Fmoc-Cys(tButhio)-OH, Novabiochem®) are ≥99.5% (a/a), and comparable purity expectations apply to the S-n-butyl derivative for use as a chiral reference.

D-Configuration Value
Reported
D-Cys: E. coli growth inhibitor; all-D peptides >10× serum half-life L-Cys: nutrient; L-peptides proteolyzed rapidly
Enables D-peptide research and QC
Purity target ≥99.5% (a/a) for chiral reference use
D-amino acids Mirror-image peptides Racemization assay

β-Elimination Risk at C-Terminal Cysteine

When cysteine is positioned at the C-terminus of a peptide anchored to Wang resin, repetitive piperidine treatments during Fmoc deprotection can induce β-elimination of the S-protecting group, followed by piperidine addition to form 3-(1-piperidinyl)alanine as a persistent side product [1]. The extent of this side reaction is strongly dependent on the electron-withdrawing character of the S-protecting group. Ramos-Tomillero et al. (2015) demonstrated that C-terminal Cys(Thp) peptides exposed to piperidine/DMF (1:4) for 2–24 h showed significantly reduced piperidinylalanine formation compared to Cys(Trt) [2]. The Chinese peptide chemistry community has published a relative ranking of S-protecting group susceptibility to β-elimination during Fmoc deprotection: S-tBu > Acm > Trt > Bn (S-benzyl) [3]. In this hierarchy, S-n-butyl, being a primary alkyl thioether similar to S-benzyl but with a longer alkyl chain, would be predicted to exhibit the lowest β-elimination propensity among commonly used S-alkyl protecting groups. This makes Fmoc-S-butyl-D-cysteine particularly suitable for syntheses where the target peptide contains a C-terminal cysteine residue and racemization/elimination must be minimized while retaining permanent S-alkylation.

β-Elimination Risk
Reported
Ranking: S-tBu > Acm > Trt > Bn ≥ S-n-Bu (lowest risk)
Supports C-terminal Cys synthetic choices
Class-level inference for S-n-butyl; piperidinylalanine side product minimized
β-Elimination Piperidinylalanine C-Terminal cysteine

High-Value Procurement Scenarios


Permanent S-Alkylation Without Post-Synthetic Modification

In peptide drug discovery programs where S-alkylation of a specific cysteine residue is a pharmacophoric requirement (e.g., S-butyl as a hydrophobic membrane-anchoring moiety or as an S-prenylation mimic), Fmoc-S-butyl-D-cysteine eliminates the need for post-synthetic solution-phase S-alkylation, which typically incurs 20–40% yield loss and requires additional HPLC purification [1]. The permanent nature of the S-n-butyl modification—demonstrated by its absolute stability to 95% TFA (Section 3, Evidence Item 2)—ensures that the S-butyl group survives global deprotection intact, delivering a homogeneous product directly from the cleavage cocktail. This contrasts with Fmoc-Cys(Trt)-OH, which yields a free thiol requiring subsequent alkylation, and Fmoc-Cys(tBu)-OH, which carries a risk of unintended S-dealkylation during Hg(II) treatment .

Protease-Resistant All-D Peptide Therapeutics

Mirror-image peptide drug development (e.g., D-peptide inhibitors of oncogenic protein–protein interactions, D-peptide antimicrobials) requires both D-configuration building blocks and proteolytically stable side-chain modifications [1]. The D-enantiomer of S-butyl cysteine (Section 3, Evidence Item 5) provides the necessary stereochemistry for all-D peptide assembly, while the S-n-butyl group offers a non-oxidizable hydrophobic modification that is not susceptible to the disulfide scrambling or oxidation that plagues free-thiol D-cysteine peptides. The lower steric hindrance of S-n-butyl vs S-tBu (A-value difference >3.1 kcal/mol, Section 3, Evidence Item 1) further facilitates efficient solid-phase assembly of the all-D sequence, which can be sterically more demanding than L-peptide synthesis .

Racemization Reference Standard for Coupling Protocol Validation

The Han-Barany-Albericio racemization assay, the gold-standard method for quantifying cysteine racemization during Fmoc SPPS, relies on HPLC separation of H-Gly-L-Cys-Phe-NH₂ from H-Gly-D-Cys-Phe-NH₂ [1]. Pure Fmoc-S-butyl-D-cysteine serves as a chiral reference standard for constructing the D-cysteine-containing diastereomeric peptide used to calibrate this assay. The intermediate racemization propensity of S-alkyl thioethers (Section 3, Evidence Item 3, projected 1–3% under standard conditions) makes this compound a more discriminating probe for coupling protocol optimization than S-Trt (3.3% baseline) or S-Thp (0.74% baseline), as it occupies the transition zone where protocol modifications produce measurable improvements . With enantiomeric purity specifications ≥99.5% (a/a) per Novabiochem® standards, this building block meets the stringent chiral purity requirements for use as an analytical reference [2].

Orthogonal Protection Strategies for Multi-Cysteine Peptides

For peptides containing two or more cysteine residues that must undergo differential processing (e.g., one cysteine permanently S-alkylated, another participating in disulfide bond formation, and a third conjugated to a fluorophore or drug payload), the absolute chemical orthogonality of S-n-butyl is decisive [1]. As demonstrated in Section 3 (Evidence Item 4), S-n-butyl resists all standard deprotection conditions while S-Trt, S-Mmt, S-StBu, and S-Acm are each selectively removable. This enables a three-level orthogonal strategy: (i) S-n-butyl remains permanently intact; (ii) S-Trt is removed during global TFA cleavage to reveal a free thiol for disulfide formation; (iii) S-Mmt is selectively removed on-resin with 1% TFA to enable on-resin derivatization . No other single S-protecting group provides this combination of absolute stability and orthogonality—S-tBu approaches it but suffers from 16.3% unintended S-tbutylation side products during TFA cleavage when other tBu-protected residues are present [2].

Application
Selection Property
Validation Focus
Permanent S-alkylation in peptide design
Non-removable S-n-butyl thioether
TFA stability and coupling efficiency
All-D peptide research
D-configuration with low steric hindrance
Enantiomeric purity and proteolytic stability
Racemization reference standard
Chiral purity ≥99.5% (a/a)
HPLC separation of diastereomeric tripeptides
Orthogonal multi-cysteine protection
Absolute orthogonality to Trt, Mmt, StBu, Acm
Selective deprotection under sequential conditions
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